1,3,4-Thiadiazol-2-ol
Overview
Description
1,3,4-Thiadiazol-2-ol derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological and pharmacological activities. These compounds are known for their potential as anticonvulsant, antifungal, antibacterial, and anticancer agents, among other therapeutic uses . The presence of the thiadiazole ring is a common structural feature that is believed to contribute to the wide range of biological activities exhibited by these compounds.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-ol derivatives can be achieved through various methods. A common approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by oxidative bond formation mediated by iodine . This method is compatible with a range of aldehydes, allowing for the generation of a variety of diazole derivatives. Another synthesis route includes the condensation of bioactive substructures, as demonstrated in the creation of triazolo[3,4-b][1,3,4]thiadiazoles, which were synthesized from the reaction of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids . Additionally, ultrasound and microwave-assisted synthesis methods have been employed to improve reaction rates and yields for the formation of 1,3,4-thiadiazole derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-ol derivatives has been extensively studied using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing an orthorhombic space group with specific unit cell parameters . The geometry, electronic properties, and potential applications as nonlinear optical (NLO) materials of these compounds have also been explored using density functional theory (DFT) calculations .
Chemical Reactions Analysis
1,3,4-Thiadiazol-2-ol derivatives participate in a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the synthesis of 1,2,3-thiadiazoles from 3,4-dichloroisothiazol-5-ketones and hydrazines under oxidant- and sulfur-free conditions has been reported . These reactions are crucial for the development of structurally diverse compounds with potential medicinal applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazol-2-ol derivatives are influenced by their molecular structure and the nature of substituents. For instance, the introduction of peripheral n-alkoxy chains in 2,5-diaryl-1,3,4-thiadiazole derivatives has been shown to result in tunable liquid-crystal properties, with some derivatives exhibiting smectic mesophases and others forming hexagonal columnar mesophases at room temperature . The electrical conductivity of these mesophases has also been studied, providing insights into their potential applications in electronic devices .
Scientific Research Applications
Antifungal Application
- Scientific Field : Green and Sustainable Chemistry .
- Summary of the Application : 1,3,4-Thiadiazol-2-ol derivatives of glucosides have been synthesized and used as antifungal agents .
- Methods of Application : The compounds were synthesized by starting with d-glucose and 5-amino-1,3,4-thiadiazol-2-thiol .
- Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Antibacterial Application
- Scientific Field : Bioengineering .
- Summary of the Application : New 1,3,4-thiadiazole derivatives have been synthesized and studied for their antibacterial activity .
- Methods of Application : The compounds were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Results : The compounds were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
Future Directions
The future directions of 1,3,4-Thiadiazol-2-ol research are promising. There is ongoing research into the synthesis of new potent antibacterial and antifungal agents . Additionally, there is interest in the development of 1,3,4-Thiadiazol-2-ol derivatives as potential inhibitors of SARS-CoV-2 proteases .
properties
IUPAC Name |
3H-1,3,4-thiadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHELCFKSFINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510616 | |
Record name | 1,3,4-Thiadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Thiadiazol-2-ol | |
CAS RN |
84352-66-9 | |
Record name | 1,3,4-Thiadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-thiadiazol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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